Product packaging for Leucine sarcolysine(Cat. No.:CAS No. 3577-89-7)

Leucine sarcolysine

Cat. No.: B1674791
CAS No.: 3577-89-7
M. Wt: 488.4 g/mol
InChI Key: GBPZYMBDOBODNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine Sarcolysine is a chemical compound offered to the scientific research community. It has a molecular weight of 488.448 g/mol. Currently, detailed information on its specific research applications, mechanism of action, and biological activity is not available in the scientific literature. Researchers are advised to consult specialized chemical databases and conduct their own thorough characterization to determine its suitability for specific experimental purposes. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35Cl2N3O4 B1674791 Leucine sarcolysine CAS No. 3577-89-7

Properties

CAS No.

3577-89-7

Molecular Formula

C23H35Cl2N3O4

Molecular Weight

488.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

GBPZYMBDOBODNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucine sarcolysine;  Asaley;  Asalex;  NSC 167780;  NSC-167780;  NSC167780; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Leucine Sarcolysine Analogues

Elucidation of Historical Synthetic Pathways for Sarcolysine-Leucine Conjugates

The historical synthesis of sarcolysine, the foundational component of leucine (B10760876) sarcolysine, involved the modification of phenylalanine. For instance, the synthesis of melphalan (B128) (L-sarcolysine) has been described starting from L-phenylalanine, involving steps such as nitration and subsequent transformations to introduce the bis(2-chloroethyl)amino group. newdrugapprovals.org Early research into sarcolysine also explored the preparation of various derivatives, including simple modifications of the amino or carboxyl groups, as well as the formation of di- and tri-peptides where sarcolysine served as the C-terminal amino acid. researchgate.net

The synthesis of Asaley, identified as a leucine derivative of sarcolysine, was reported in the mid-20th century. While detailed historical synthetic procedures for specific sarcolysine-leucine conjugates like Asaley are not extensively detailed in readily available broad searches, the general approach for creating peptide or amino acid conjugates of sarcolysine would have likely involved standard peptide coupling techniques available at the time. These methods typically involve activating the carboxyl group of one amino acid or peptide and reacting it with the amino group of the other component, or vice versa, often employing coupling reagents or activated esters. The synthesis of Asaley, sometimes described as the ethyl ester of acetyl-sarcolysine-L-leucine, suggests reactions involving esterification of a sarcolysine-leucine construct and potentially acetylation. semanticscholar.org

Modern Advancements in Stereoselective Synthesis of Leucine Sarcolysine Derivatives

Stereochemistry is a critical aspect in the synthesis of amino acid derivatives, as biological systems often exhibit high selectivity for specific enantiomers. britannica.com Sarcolysine itself exists as enantiomers (D, L, and racemic forms), with melphalan being the L-stereoisomer. newdrugapprovals.orgguidetoimmunopharmacology.org Leucine also exists as L- and D-enantiomers, with L-leucine being the naturally occurring form found in proteins. britannica.comnih.govwikipedia.org Therefore, the synthesis of stereochemically pure this compound derivatives is crucial for ensuring predictable biological activity.

Modern advancements in stereoselective synthesis offer powerful tools for preparing specific stereoisomers of complex molecules like this compound analogues. Techniques such as chiral pool synthesis (utilizing enantiopure starting materials like L-leucine or L-sarcolysine precursors), resolution of racemic mixtures, the use of chiral auxiliaries, and asymmetric catalysis are routinely employed to control the stereochemical outcome of reactions. ethz.chnih.gov While specific modern stereoselective routes solely focused on "this compound" are not prominently detailed in the search results, the principles and methodologies developed for the stereoselective synthesis of amino acids, peptides, and other chiral drug molecules are directly applicable to the precise synthesis of stereoisomers and diastereomers of this compound derivatives. ethz.chnih.gov These methods allow for the controlled introduction or retention of chirality at the α-carbon of both the leucine and sarcolysine moieties, as well as any other stereogenic centers introduced during synthesis or modification.

Rational Design and Synthesis of Bioorthogonal Probes for this compound Research

The rational design and synthesis of bioorthogonal probes have revolutionized the study of biological molecules and processes in complex living systems. Bioorthogonal chemistry involves chemical reactions that can occur within biological environments without interfering with native biochemical processes. biosyn.comnih.gov Applying these strategies to this compound derivatives allows for the development of research tools to track, visualize, or isolate these compounds and their interactions.

Click chemistry, a subset of bioorthogonal reactions, is widely used for the efficient and selective conjugation of molecules under mild conditions. nih.goveurofinsgenomics.com Key click reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). biosyn.comnih.goveurofinsgenomics.com By incorporating bioorthogonal handles, such as azides or alkynes, into this compound derivatives during synthesis, researchers can subsequently attach various probes (e.g., fluorescent dyes, biotin, affinity tags) using click chemistry. biosyn.comnih.goveurofinsgenomics.comthermofisher.cnnih.gov This targeted labeling allows for the visualization of the compound's localization within cells or tissues, the enrichment of binding partners, or the monitoring of its metabolic fate. Other click chemistry variants, such as thiol-ene reactions and the CBT-Cys ligation, also offer versatile options for site-specific functionalization. mdpi.comiris-biotech.de

Creating effective bioorthogonal probes often requires precise chemical modifications that are both chemoselective (reacting with specific functional groups in the presence of others) and regioselective (reacting at a specific site within a molecule). mdpi.comchemrxiv.orgnih.govscience.govscience.gov For this compound derivatives, this means developing synthetic strategies that can selectively introduce bioorthogonal handles or reporter molecules onto specific parts of the molecule (e.g., the amino group of leucine, the carboxyl group, or the nitrogen mustard moiety) without causing unwanted side reactions or degrading the compound's core structure. chemrxiv.orgnih.gov

Modern synthetic methods employ protecting group strategies, specific catalysts, and optimized reaction conditions to achieve high chemo- and regioselectivity. nih.govchemrxiv.orgscience.govscience.gov For instance, selective functionalization of peptides and proteins, which share similar functional groups with amino acid conjugates, has been achieved using strategies targeting specific residues like cysteine or exploiting the reactivity of modified amino acids. chemrxiv.orgnih.gov These principles can be adapted to the synthesis of this compound probes, ensuring that the bioorthogonal handle is introduced at a defined position, leading to well-characterized and effective research tools. The development of new reagents that facilitate chemoselective and regioselective functionalization of complex molecules is an ongoing area of research critical for advancing the design of sophisticated probes. chemrxiv.orgnih.govscience.govscience.gov

Molecular Mechanisms of Action and Cellular Biology in Preclinical Models

Investigation of DNA Adduct Formation and Cross-linking by the Sarcolysine Moiety

The sarcolysine moiety, present in Leucine (B10760876) sarcolysine (Peptichemio), functions as an alkylating agent, primarily through the formation of DNA adducts and interstrand cross-links smolecule.combaseclick.eu. This process involves the reaction of the chloroethyl groups of sarcolysine with nucleophilic sites on DNA bases, notably the N7 position of guanine (B1146940) smolecule.com. The formation of these covalent bonds between DNA strands is crucial to its anticancer properties, as it impedes DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells smolecule.combaseclick.eu. Studies comparing peptide-bound m-L-sarcolysin (Peptichemio) to melphalan (B128) and m-L-sarcolysin in human melanoma cell lines have shown increased toxicity and DNA cross-linking with Peptichemio nih.govsemanticscholar.org. DNA adducts are segments of DNA bound to a chemical, and their formation can lead to mutations and potentially carcinogenesis wikipedia.org. The formation of DNA adducts is influenced by the structure of reactive chemicals, the movement of electrophiles, and the compound's capacity to bind with DNA at specific nucleophilic sites wikipedia.org. While the N3 and N7 positions of guanine and adenine (B156593) are considered highly nucleophilic and thus preferential sites for adduct formation, steric factors also play a role wikipedia.org.

Elucidation of Molecular Pathways Mediating Cellular Perturbation

The DNA damage induced by the sarcolysine moiety of Leucine sarcolysine triggers a cascade of cellular responses aimed at maintaining genomic stability mdpi.comunil.ch. These responses include the activation of cell cycle checkpoints, induction of DNA repair pathways, and, in cases of severe damage, the initiation of apoptosis mdpi.com.

Apoptosis and Programmed Cell Death Induction Mechanisms in vitro

DNA damaging agents, such as those containing the sarcolysine moiety, can induce apoptosis, or programmed cell death, in cancer cells abcam.com. Apoptosis can be triggered through various pathways, including the intrinsic and extrinsic pathways abcam.commdpi.com. Research on leucine deprivation, which can impact amino acid sensing pathways, has also shown the induction of caspase-dependent apoptosis in melanoma cells in vitro nih.gov. In some contexts, leucine supplementation in infected monocytes has been shown to enhance phagocytosis-induced cell death (PICD) in an mTOR-dependent manner, engaging the intrinsic apoptotic pathway and leading to decreased levels of anti-apoptotic proteins like BCL-2 and BCL-X L mdpi.comnih.gov.

Cell Cycle Arrest and DNA Damage Response Pathways in Cellular Systems

In response to DNA damage, cells activate cell cycle checkpoints to halt progression and allow for DNA repair mdpi.comnih.gov. This arrest is crucial to prevent the replication of damaged DNA nih.gov. Key regulators of the DNA damage response (DDR) pathways include the ATM and ATR protein kinases, which sense different types of DNA damage and activate downstream signaling cascades mdpi.com. These pathways can lead to cell cycle arrest through various mechanisms, including the activation of p53 and its downstream target p21, which inhibit cyclin-dependent kinases (CDKs) and prevent cell cycle progression nih.govfrontiersin.orgoncotarget.commdpi.com. Cell cycle arrest can occur at different phases, such as G1, S, or G2/M, depending on the type and extent of DNA damage nih.govoncotarget.combiorxiv.org. The DDR also involves the activation of DNA repair mechanisms to correct the damage mdpi.comunil.ch.

Intracellular Dynamics and Subcellular Fate

Understanding how this compound enters cells and its subsequent fate within the cellular environment is important for elucidating its mechanism of action.

Ligand-Mediated Cellular Uptake Systems of this compound Analogues

The uptake of this compound and its analogues into cells can be influenced by the peptide component. Peptides can act as targeting ligands, binding to specific receptors on the cell surface and facilitating cellular uptake, often through endocytic pathways such as macropinocytosis or receptor-mediated endocytosis mdpi.comnih.govrsc.orgmdpi.com. The leucine moiety, being an amino acid, could potentially utilize amino acid transporters for cellular entry animbiosci.orgimrpress.comnih.gov. Melphalan, a related compound, has been shown to be actively transported into cells by at least two different pathways diva-portal.org. The peptide conjugation in this compound (Peptichemio) may influence its transport and accumulation within neoplastic cells, potentially contributing to its observed effects diva-portal.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A
Peptichemio66170
Sarcolysine531-76-0
Melphalan46061
Leucine6106

Note: this compound itself does not have a specific PubChem CID as it is a general term for peptides conjugated to sarcolysine, often referring to the mixture Peptichemio. Peptichemio is listed with its CID. Sarcolysine and Melphalan, related compounds, are also included.

Data Tables

Based on the search results, a potential data table could summarize the comparative effects of Peptichemio, m-L-sarcolysin, and Melphalan on DNA cross-linking and cytotoxicity in specific cell lines.

Table 1: Comparative Effects on DNA Cross-linking and Cytotoxicity

CompoundCell Line(s)Effect on DNA Cross-linkingCytotoxicitySource
PeptichemioHuman melanoma cellsHigherHigher nih.gov
m-L-sarcolysinHuman melanoma cellsLowerLower nih.gov
MelphalanHuman melanoma cellsLowerLower nih.gov

Note: This table is based on the specific comparison mentioned in source nih.gov. Further research would be needed to create more comprehensive data tables covering other aspects of the mechanisms discussed.

Table 2: Key Proteins in Amino Acid Sensing and mTOR Signaling

Protein NameRole in Amino Acid Sensing / mTOR SignalingRelevant Amino Acid(s)Source
mTORC1Central regulator of cell growth/metabolismLeucine, Arginine, Glutamine animbiosci.orgmdpi.comimrpress.com
LRS (Leucyl-tRNA synthetase)Intracellular leucine sensor, activates mTORC1 via RagALeucine animbiosci.orgmdpi.com
Sestrin2Leucine sensor, regulates GATOR2 interactionLeucine animbiosci.orgmdpi.comwikipedia.orgmit.edu
Rag GTPasesRecruit mTORC1 to lysosomes for activationAmino acids mdpi.comimrpress.comwikipedia.org
SLC7A5/SLC3A2Amino acid transporter (Leucine influx)Leucine animbiosci.orgimrpress.com

Note: This table highlights key proteins mentioned in the context of amino acid sensing and mTOR signaling, particularly in relation to leucine.

These tables are illustrative based on the information found and demonstrate how data could be presented if more detailed quantitative results were available in the search snippets.

Intracellular Trafficking and Biorelease Kinetics in Lysosomal Compartments

The intracellular fate of drug conjugates, such as those potentially involving sarcolysine (melphalan) and amino acids like leucine, is significantly influenced by cellular trafficking pathways, particularly their interaction with the lysosomal system. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes capable of degrading internalized macromolecules and facilitating the release of conjugated payloads.

Research into sarcolysine and melphalan conjugates has explored strategies to leverage lysosomal processing for targeted drug delivery. Studies on biodegradable polymer-sarcolysine ester conjugates have demonstrated that release of the melphalan equivalent (ME) can occur upon incubation with isolated rat liver lysosomal enzymes. The rate of this release was found to be dependent on the amino acid composition of the side-chain used in the conjugate design. researchgate.net This suggests that for a leucine-sarcolysine conjugate, the leucine component could influence the efficiency and kinetics of enzymatic cleavage within the lysosome. Faster rates of cleavage by lysosomal enzymes have been correlated with enhanced antitumour activity of such conjugates in vivo, indicating the importance of lysosomal biorelease for therapeutic efficacy. researchgate.net

The trafficking of conjugates to lysosomes typically involves endocytic pathways. Following cellular uptake, which for amino acid conjugates might involve amino acid transporters like LAT1 (L-type amino acid transporter 1), the conjugate would transit through endosomal compartments before fusing with lysosomes. mdpi.comfrontiersin.orgmdpi.com LAT1 is known to transport several essential amino acids, including leucine, as well as certain drugs like melphalan and chlorambucil (B1668637) conjugates. mdpi.com This suggests a potential route for a leucine-sarcolysine conjugate to enter cells and subsequently be directed towards lysosomes.

Within the lysosomal lumen, the low pH and the presence of various proteases and hydrolases can facilitate the cleavage of the linkage between leucine and sarcolysine. The specific enzyme(s) responsible for cleaving a leucine-sarcolysine bond would depend on the nature of the chemical linkage. The biorelease kinetics within the lysosome would therefore be governed by the rate of this enzymatic hydrolysis, which, as observed with other sarcolysine conjugates, can be influenced by the amino acid component. researchgate.net

Structure Activity Relationship Sar and Rational Design for Leucine Sarcolysine Analogues

Identification of Structural Determinants for Anti-Cellular Activity in vitro

The anti-cellular activity of leucine (B10760876) sarcolysine and its analogues is closely tied to their chemical structure. The presence of the bis(2-chloroethyl)amino group, characteristic of nitrogen mustards, is generally responsible for alkylating DNA, a primary mechanism of action for many related cytotoxic agents drugbank.comresearchgate.net. The amino acid and peptide moieties in sarcolysine derivatives, such as leucine sarcolysine, can influence cellular uptake and potentially target specificity diva-portal.org.

Studies on related compounds, like melphalan (B128), indicate that transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) drugbank.commdpi.comnih.gov. LAT1 is often upregulated in cancer cells, suggesting a potential mechanism for selective delivery of sarcolysine-based drugs to tumors mdpi.comresearchgate.net. The affinity of compounds for LAT1 is influenced by structural features resembling large neutral amino acids like leucine and phenylalanine mdpi.comnih.gov. Small lipophilic modifications of the leucine R group and alpha-hydrogen can be tolerated for agonist activity at certain leucine recognition sites nih.gov. However, modifications to the amino or carboxylic groups, or the presence of charged or bulkier aliphatic R groups, may diminish activity nih.gov.

While specific detailed SAR data solely focused on this compound in vitro anti-cellular activity from the search results is limited, insights can be drawn from studies on related sarcolysine and leucine derivatives. For instance, modifications to amino acids conjugated with other compounds have shown altered antiproliferative activities against cancer cell lines in vitro frontiersin.org. The type of amino acid used in conjugation can significantly impact potency frontiersin.org.

Computational Modeling of Ligand-Target Interactions for this compound Derivatives

Computational modeling plays a vital role in understanding how this compound derivatives interact with their biological targets, such as transporters and potentially DNA. Homology models of LAT1, based on the structure of related transporters like AdiC, have been used to study substrate binding sites and ligand-transporter interactions mdpi.comresearchgate.net. These models help elucidate the molecular basis of binding and transport mdpi.com.

Molecular docking simulations are employed to predict the binding poses and affinities of ligands to target proteins nih.gov. For LAT1, computational modeling suggests that hydrophobic residues in the binding site contribute to ligand binding affinity through van der Waals contacts and hydrophobic interactions mdpi.com. The size, shape, and polarity of ligands are crucial structural requirements for effective translocation across the cell membrane via LAT1 nih.gov.

While direct computational modeling studies specifically on this compound were not prominently found, the principles applied to related LAT1 ligands and amino acid derivatives are applicable. Computational approaches can help identify key structural features of this compound analogues that enhance binding to LAT1 or other potential targets, guiding the design of more effective compounds. Recent advancements in computational modeling, including the use of generative AI and molecular dynamics, are improving the accuracy of predicting ligand-protein complexes, which can be valuable for studying the interactions of complex molecules like this compound derivatives biorxiv.org.

De Novo Design Principles for Enhanced Potency and Selectivity in Preclinical Models

De novo design principles aim to create novel molecules with desired properties, such as enhanced potency and selectivity, often based on the understanding of SAR and computational modeling. For this compound analogues, de novo design could focus on modifying the structure to improve cellular uptake via specific transporters like LAT1, increase DNA alkylating efficiency, or reduce off-target interactions.

Rational drug design, guided by SAR, involves making targeted modifications to a lead compound to improve its pharmacological profile nih.gov. For sarcolysine derivatives, this could involve altering the amino acid carrier or the nitrogen mustard moiety. Attaching the nitrogen mustard moiety to a carrier selected from normal cellular constituents, such as amino acids, was initially hypothesized to confer greater selectivity researchgate.net.

De novo design approaches, sometimes involving computational methods, can generate novel molecular scaffolds or modify existing ones to optimize interactions with specific targets nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com. For instance, structure-based de novo design has been used to identify potent inhibitors by considering binding affinity and other factors mdpi.com. In the context of this compound, de novo design could explore modifications that enhance its recognition and transport by LAT1, which is overexpressed in many tumors, potentially leading to increased delivery to cancer cells and thus improved selectivity mdpi.comresearchgate.net.

Furthermore, de novo design can be used to create analogues with altered chemical properties that might improve pharmacokinetic profiles or reduce toxicity, although these aspects are outside the strict scope of this article's content inclusions. The goal is to design compounds that retain or enhance the desired anti-cellular activity while minimizing effects on normal cells, leading to improved therapeutic indices in preclinical models.

Advanced Analytical and Bioanalytical Methodologies for Leucine Sarcolysine Research

Chromatographic Separations and Detection in Complex Biological Matrices

Chromatographic techniques coupled with sensitive detection methods are fundamental for isolating and analyzing Leucine (B10760876) sarcolysine within intricate biological samples, such as plasma or tissue extracts. The complexity of these matrices necessitates high-resolution separation to minimize interference and ensure accurate quantification.

High-Resolution Liquid Chromatography Coupled with Mass Spectrometry (HR-LC-MS) for Metabolite Profiling

High-Resolution Liquid Chromatography Coupled with Mass Spectrometry (HR-LC-MS) is a powerful tool for the analysis of complex mixtures, including biological samples containing Leucine sarcolysine. LC provides the necessary separation of the analyte from matrix components and potential metabolites, while HR-MS offers high mass accuracy and sensitivity for identification and quantification. This technique is widely used in metabolomics for profiling amino acids and related compounds. For instance, LC-MS/MS methods have been developed for the rapid and accurate quantification of amino acids, including leucine and isoleucine, in plasma anaquant.comrestek.comlcms.cznih.govnih.gov. These methods often involve minimal sample preparation, such as protein precipitation, and utilize specific chromatographic columns, like mixed-mode columns, to achieve separation of isobaric compounds lcms.cznih.gov. The use of tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes enhances specificity and sensitivity by monitoring characteristic precursor-to-fragment ion transitions for the target analyte anaquant.comnih.gov. While specific HR-LC-MS data for this compound (CID 94267) is not extensively detailed in the provided search results, the principles and methodologies applied to related compounds like Melphalan (B128) (L-sarcolysine) and general amino acid analysis are directly relevant for developing similar methods for this compound. Studies on Melphalan, for example, have explored its interaction with cyclodextrins, where analytical methods were used, although specific HR-LC-MS details for metabolite profiling were not provided researchgate.net.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isomer Differentiation and Purity Assessment

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is particularly well-suited for the separation and analysis of charged and polar molecules, such as amino acids and their derivatives. CE offers high separation efficiency, which is advantageous for differentiating isomers and assessing the purity of a compound like this compound. CE-MS methods have been developed for the rapid screening and quantitative analysis of amino acids in various matrices, including food and biological samples lcms.czmdpi.comnih.govnih.gov. A key advantage of CE-MS in amino acid analysis is its ability to handle small sample volumes and its compatibility with MS detection without the need for derivatization in many cases lcms.cznih.gov. CE-MS has demonstrated improved resolution between isomeric amino acids like leucine and isoleucine compared to some other methods nih.gov. Strategies such as using specific background electrolytes and applying negative pressure have been employed to enhance the resolution of isobaric branched-chain amino acids in CE-MS methods mdpi.com. This capability is crucial for the accurate analysis of this compound, especially if it exists as or is studied alongside related isomers or degradation products. The application of CE-MS would be valuable for assessing the purity of synthesized this compound and for separating it from closely related compounds in biological extracts.

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide valuable information about the molecular structure, conformation, and interactions of this compound, offering insights into its mechanisms of action or degradation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and NOESY, can provide detailed information about the connectivity, spatial arrangement, and conformation of this compound. These techniques are essential for confirming the structure of synthesized material and studying its behavior in different environments. NMR has been used in the study of sarcolysine and related compounds, for instance, to probe potential causes for observed differences in interactions researchgate.net. While specific advanced NMR studies focused solely on the conformational and binding analysis of this compound (CID 94267) were not prominently found, the application of these techniques to amino acids and peptides is well-established hmdb.ca. For example, 1H NMR spectroscopy is routinely used for the identification and characterization of amino acids like leucine hmdb.ca. Applying advanced NMR to this compound would allow for detailed analysis of its solution-state conformation and its interactions with other molecules, such as proteins or nucleic acids, which could provide mechanistic insights into its biological activity or fate.

Quantitative Proteomics and Metabolomics for Pathway Elucidation Following this compound Exposure

Quantitative proteomics and metabolomics are high-throughput approaches that can provide a global view of the changes in protein and metabolite levels in biological systems exposed to a compound like this compound. These "omics" approaches can help elucidate the biological pathways affected by the compound. Metabolomics, which involves the comprehensive analysis of metabolites, can reveal how this compound influences endogenous metabolic pathways. GC-MS-based metabolomics, for instance, has been used to investigate metabolic profiles in the presence of L-leucine, identifying crucial metabolites and enriched metabolic pathways nih.gov. Changes in amino acid profiles, including leucine, have been studied using LC-MS/MS in the context of various conditions anaquant.comrestek.comlcms.cznih.govnih.gov. Proteomics, the large-scale study of proteins, can identify protein targets of this compound or reveal changes in protein expression levels in response to exposure. While direct proteomics studies on this compound were not found, studies on related compounds like Melphalan have explored their interactions with DNA and their effects on DNA repair pathways, which would involve proteins ucl.ac.ukdiva-portal.org. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be used to quantify protein abundance changes in cells treated with this compound nih.gov. By integrating data from quantitative proteomics and metabolomics, researchers can gain a more comprehensive understanding of the cellular and molecular effects of this compound and identify the key biological pathways involved in its activity or metabolism.

Theoretical and Computational Chemistry of Leucine Sarcolysine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity of the Sarcolysine Moiety

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Studies on Melphalan (B128), a compound closely related to Leucine (B10760876) sarcolysine, have utilized DFT to investigate its electronic properties. These calculations can provide insights into parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and chemical hardness, all of which are indicative of a molecule's reactivity acs.orgmums.ac.irresearchgate.net.

For instance, DFT studies on Melphalan have calculated total electronic energies and standard Gibbs energies for different forms of the molecule acs.org. Analysis of frontier orbitals, such as the HOMO-LUMO energy gap, provides an indication of molecular stability and chemical reactivity researchgate.net. A smaller energy gap often suggests higher reactivity researchgate.net. Chemical hardness, another descriptor derived from quantum chemical calculations, is also used to estimate reactivity, with softer molecules (lower chemical hardness) being more prone to changes in electron density and thus more reactive mums.ac.ir.

Furthermore, quantum chemical calculations have been applied to study the mechanism of guanine (B1146940) alkylation by nitrogen mustards acs.org. This is directly relevant to the reactive sarcolysine moiety within Leucine sarcolysine, as nitrogen mustards are known to alkylate DNA, primarily at the N7 position of guanine residues acs.orgresearchgate.net. Computational studies can model the formation of reactive intermediates, such as aziridinium (B1262131) ions, and the subsequent nucleophilic attack on DNA, providing a detailed understanding of the reaction pathway at the electronic level acs.orgresearchgate.net.

Table 1 presents examples of calculated electronic structure parameters for Melphalan from a DFT study.

ParameterValue (in water)MethodReference
Ionization Energy (Ei)4.85 eVDFT-B3LYP acs.org
Oxidation Potential (Eoxo̷)-4.92 VDFT-B3LYP acs.org
ΔGZ-A (Zwitterionic-Amino acid)-2.7 kcal mol–1DFT-B3LYP acs.org

These parameters, calculated using DFT with the 6-311++G(d,p) basis set, provide quantitative measures related to Melphalan's electronic stability and its propensity for oxidation acs.org.

Molecular Dynamics Simulations of Membrane Permeation and Protein Binding Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules in various environments, including their interactions with biological membranes and proteins mums.ac.irresearchgate.netresearchgate.net. While specific MD studies on this compound's membrane permeation or protein binding were not found, the application of MD to related nitrogen mustard conjugates and drug delivery systems provides a framework for how such studies would be conducted.

MD simulations can be used to model the process of a molecule crossing a lipid bilayer, providing insights into its permeability acs.orgresearchgate.netacs.orgnih.govresearchgate.net. These simulations can reveal the molecule's preferred location within the membrane, the energy barrier to translocation, and the mechanisms of passage acs.orgresearchgate.netacs.orgresearchgate.net. Studies on small molecule permeation through lipid membranes using atomistic MD simulations have been performed to obtain transfer free energy profiles and diffusion profiles researchgate.net.

In the context of protein binding, MD simulations can explore the conformational changes of proteins upon ligand binding and the dynamics of the interaction interface mums.ac.irresearchgate.netscilit.com. For nitrogen mustard conjugates like Melphalan, interactions with DNA are particularly relevant due to their mechanism of action acs.orgacs.orgresearchgate.netnih.gov. MD simulations have been used to study the structural basis for the formation of DNA cross-links induced by nitrogen mustards, investigating the geometrical proximity of binding sites and the stability of the resulting DNA-drug complexes researchgate.net.

MD simulations are also applied in the study of drug delivery systems involving Melphalan, such as its interaction with nanomaterials like fullerenes or carbon nanotubes mums.ac.irresearchgate.netresearchgate.netscilit.com. These simulations help understand the adsorption behavior and the stability of the drug-carrier complex, which are crucial for effective drug delivery mums.ac.irresearchgate.netresearchgate.netscilit.com.

Computational Prediction of Conformational Preferences and Energetic Landscapes

Computational methods are widely used to predict the stable three-dimensional structures (conformers) of molecules and map their energetic landscapes medkoo.comrsc.org. For flexible molecules like this compound, which contains rotatable bonds, understanding its conformational preferences is essential for predicting its behavior in different environments and its interactions with biological targets.

Algorithms combining systematic and stochastic approaches can be employed to search the conformational space of flexible acyclic molecules, identifying low-energy conformers. DFT calculations can then be used to optimize the geometries of these conformers and calculate their relative energies, providing a detailed picture of the energetic landscape mums.ac.irresearchgate.netacs.org.

While specific data on the conformational landscape of this compound was not found, computational studies on the conformational behavior of related molecules, such as other amino acids or nitrogen mustard derivatives, illustrate the techniques used researchgate.netacs.org. These methods can determine the most stable conformers in isolation and in the presence of a solvent or a binding partner, revealing how the molecular shape and flexibility are influenced by the environment.

Ab Initio and Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Ab initio methods and DFT are fundamental tools for investigating reaction mechanisms at the molecular level. These methods can be used to locate transition states, calculate activation energies, and characterize intermediates, providing a detailed understanding of how a reaction proceeds.

For nitrogen mustards like the sarcolysine moiety in this compound, a key reaction mechanism is the intramolecular cyclization to form a highly reactive aziridinium ion, followed by the alkylation of nucleophilic centers, such as the N7 of guanine in DNA acs.orgacs.orgresearchgate.net. DFT studies have been employed to elucidate the mechanism of guanine alkylation by nitrogen mustards, calculating the energies of reactants, transition states, and products involved in the reaction pathway acs.org.

These computational studies can help explain the differences in reactivity between different nitrogen mustard compounds and how structural modifications might affect their reaction mechanisms and ultimately their biological activity acs.org. By calculating activation barriers, it is possible to predict the rate of the alkylation reaction, a critical factor in the drug's efficacy acs.org.

Table 2 provides a simplified representation of a potential reaction step involving the sarcolysine moiety and a nucleophile (Nu⁻), illustrating the type of mechanistic information that can be obtained from ab initio or DFT studies.

SpeciesDescriptionCalculated Energy (arbitrary units)
ReactantSarcolysine moiety + Nu⁻E₁
Transition StateActivated complexE₂
ProductAlkylated productE₃
Activation EnergyE₂ - E₁ΔE‡

Such calculations, when applied to the specific structure of this compound, would provide quantitative data on the energetics of its key reactions, contributing to a deeper understanding of its chemical behavior.

In Vitro and Ex Vivo Cellular Models for Mechanistic Research

Application of Diverse Cancer Cell Line Panels for Cytotoxicity and Pathway Analysis

Cancer cell lines represent a cornerstone of in vitro research, offering readily available and well-characterized systems to assess the cytotoxic effects of compounds and explore their impact on various cellular pathways. Utilizing diverse panels of cancer cell lines allows for the evaluation of a compound's activity across different cancer types and genetic backgrounds. Cytotoxicity assays, such as the MTT assay, are commonly employed to determine the concentration of a substance that inhibits cell viability by a certain percentage (e.g., IC50 value). phypha.irdergipark.org.tr

Research involving leucine (B10760876), a component of leucine sarcolysine, has demonstrated its complex and sometimes controversial role in cancer cell behavior. Studies have investigated the cytotoxic effects of L-leucine supplementation in hepatocellular carcinoma (HCC) cell lines, showing a dose-dependent cytotoxic effect and the induction of apoptosis. nih.gov This effect was linked to a decrease in insulin-like growth factor 1 (IGF-1) levels and an increase in p53 levels, ultimately inhibiting the PI3K/AKT1/mTORC1 signaling pathway. nih.gov

Conversely, leucine has also been shown to play a pro-tumorigenic role in other cancer types, such as breast and pancreatic cancers. nih.gov In colorectal cancer, leucine has been implicated in stimulating regulatory B cells that express leucine–tRNA synthetase-2 (LARS2), contributing to cancer immune evasion via TGF-β1 secretion. nih.gov Leucine can also provide energy to tumor cells by activating the mTORC1 pathway and facilitating glucose uptake. nih.gov

Studies on leucine restriction in breast cancer cell lines have shown that it may not be sufficient to inhibit mTOR signaling in most lines and can even be associated with the activation of the survival molecule Akt, suggesting that leucine deprivation might be an undesirable approach for breast cancer therapy. nih.gov

While specific detailed research findings on this compound across diverse cancer cell line panels were not extensively found in the immediate search results, the principles of using such panels for cytotoxicity and pathway analysis are well-established in cancer research. The varied effects observed with leucine alone highlight the importance of comprehensive testing across multiple cell lines to understand the potential impact of this compound.

Primary Cell Culture Systems for Investigating Specific Biological Responses

Primary cell cultures, derived directly from tissues, offer a model system that more closely reflects the in vivo environment compared to immortalized cell lines. These cultures can be particularly valuable for investigating the specific biological responses of non-cancerous cells or specific cell types within a tissue to a compound like this compound. They retain many of the characteristics of the original tissue, including cell-cell interactions and physiological responses that might be altered in continuous cell lines.

Radiolabeled amino acid uptake assays using primary bone cells and bone explants are a sensitive method to characterize amino acid uptake, including leucine, by cells or tissues in culture. nih.gov This method can quantify changes in amino acid consumption associated with cellular differentiation or disease states. nih.gov Primary cell cultures have also been used to study the effects of various agents on different cell types. targetmol.combiorxiv.org

While direct studies on this compound using primary cell cultures were not prominently featured in the search results, primary cultures of cancer have been used to evaluate the activity of potential anticancer agents like CHS 828. targetmol.com The use of primary cell systems allows for the investigation of a compound's effects on normal cellular processes or specific cell populations, providing a more nuanced understanding of its biological activity beyond just cytotoxicity in cancer cell lines.

Development and Utilization of 3D Organoid Models for Complex Cellular Interactions

Three-dimensional (3D) organoid models represent a significant advancement in in vitro research, bridging the gap between traditional 2D cell cultures and in vivo studies. Organoids are self-assembling 3D cellular clusters derived from stem cells or primary tissues that mimic the structure and function of the original organ more closely than 2D cultures. nih.govfrontiersin.orgjcpjournal.orgmdpi.com They contain various cell types found in the native tissue and exhibit complex cell-cell interactions and spatial organization. jcpjournal.org

Organoids are valuable for studying complex biological processes, including development, disease modeling, drug discovery, and toxicology. mdpi.com For instance, human intestinal organoids have been used to study intestinal barrier function and inflammation-induced changes, demonstrating their superiority over conventional 2D cell culture models in reflecting the in vivo situation. nih.govfrontiersin.org Differentiated intestinal organoids, in particular, have shown higher susceptibility to pro-inflammatory cytokines compared to immature organoids. frontiersin.org

The development of organoid models often involves the use of specific markers to assess their characteristics, such as LGR5 for intestinal stem cells and markers like Lyz1, Muc2, and Alp for differentiated cell types like Paneth, goblet, and enterocytes. jcpjournal.org Techniques have also been developed to facilitate access to the apical surface of organoids or to generate 2D monolayers from organoids for specific types of analysis. nih.gov

While specific research on this compound utilizing organoid models was not found, the application of this technology is highly relevant for understanding the compound's effects within a more physiologically relevant tissue context. Organoids could be used to investigate how this compound impacts complex cellular interactions, differentiation, and tissue-specific functions in a 3D environment.

Reporter Gene Assays for Pathway Activation and Gene Expression Profiling

Reporter gene assays are powerful tools used to study gene expression, pathway activation, and the regulatory regions of genes in response to various stimuli, including chemical compounds. nih.govpromega.ca These assays involve introducing a "reporter gene" (encoding an easily detectable protein like luciferase or green fluorescent protein) under the control of a specific promoter or regulatory element of interest into cells. nih.govpromega.ca Changes in the expression of the reporter protein indicate how the compound affects the activity of the targeted promoter or pathway. nih.govpromega.ca

Luciferase reporter assays are commonly used due to their high sensitivity and quantitative nature. promega.carevvity.comindigobiosciences.com Dual luciferase reporter assays, using two different luciferases (e.g., Firefly and Renilla), allow for normalization of the reporter signal to control for variations in cell number or transfection efficiency. nih.govrevvity.com However, single secreted luciferase reporter assays have also been developed as an alternative, avoiding the need for a control promoter and allowing for continuous monitoring without cell lysis. nih.gov

Reporter gene assays are ideal for research activities in areas such as gene transcription regulation, signal transduction, and the study of microRNAs. revvity.com They can provide insights into the molecular mechanisms by which a compound influences cellular processes by revealing which signaling pathways are activated or inhibited and how gene expression is altered.

Future Research Trajectories and Interdisciplinary Opportunities for Leucine Sarcolysine

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology, an interdisciplinary field combining computational and mathematical modeling with biological data, offers a powerful framework to comprehensively understand the interactions of Leucine (B10760876) sarcolysine within biological systems. tue.nl By integrating data from various "omics" technologies, such as transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of how cells and organisms respond to Leucine sarcolysine exposure.

Transcriptomic analysis can reveal changes in gene expression patterns following treatment, indicating affected pathways and cellular processes. frontiersin.org, mdpi.com For instance, studies on other compounds have utilized transcriptomics to identify gene sets involved in specific cellular responses. Proteomic studies, which involve the large-scale analysis of proteins, can provide insights into altered protein abundance, modifications, and interactions, offering a direct link to the functional consequences of this compound activity. frontiersin.org, nih.gov Integrated transcriptomics and proteomics can uncover discrepancies between mRNA levels and protein levels, suggesting post-transcriptional regulatory mechanisms. nih.gov Metabolomics can identify changes in the levels of small molecules, providing a snapshot of the metabolic state of the cell and potential disruptions caused by the compound.

Applying these approaches to this compound could involve:

Identifying specific gene regulatory networks modulated by the compound.

Mapping protein interaction networks affected by this compound or its metabolites. thermofisher.com, frontiersin.org

pinpointing metabolic pathways that are either directly targeted or indirectly influenced.

Such integrated systems biology studies would generate large, complex datasets.

Exploration of Novel Biological Targets Beyond DNA Alkylation

This compound, being a derivative of sarcolysine (melphalan), is primarily recognized for its DNA alkylating properties. researchgate.net However, exploring biological targets beyond DNA is a crucial avenue for future research. Nitrogen mustards can potentially interact with other nucleophilic centers in biological molecules, including proteins and RNA.

Research could focus on:

Protein Alkylation: Investigating the potential of this compound to alkylate specific amino acid residues in proteins, which could alter protein function, stability, or interactions. thermofisher.com Techniques like mass spectrometry could be employed to identify alkylated peptides and proteins.

RNA Interactions: Exploring whether this compound interacts with RNA molecules, potentially affecting RNA processing, stability, or translation.

Enzyme Inhibition or Activation: Identifying if the compound or its metabolites can modulate the activity of specific enzymes, independent of DNA damage.

Studies on other leucine-containing peptides have shown interactions with various cellular components and signaling pathways, such as the mTOR signaling pathway, which is involved in protein synthesis and cell growth. nih.gov, nih.gov, efdeportes.com While this compound's primary mechanism differs, exploring potential off-target interactions or novel pathways influenced by the leucine moiety or the combined structure is warranted.

Data from such studies could potentially be presented in tables detailing identified protein targets, alkylation sites, or affected enzymatic activities.

Potential Non-DNA Target ClassResearch Approach Examples
ProteinsMass Spectrometry for Alkylation Site Mapping
RNARNA-Seq and Binding Assays
EnzymesEnzyme Activity Assays

Innovations in Advanced Imaging Modalities for Live Cell Tracking and Distribution Studies

Advanced imaging techniques offer powerful tools to visualize the behavior and localization of this compound in living cells and tissues in real-time. This can provide critical information about cellular uptake, intracellular distribution, and interaction with specific cellular components.

Future research could leverage:

Fluorescence Microscopy: Developing fluorescently labeled this compound analogs to track their entry into cells, movement within different organelles, and co-localization with potential targets. Live-cell imaging techniques allow for the visualization of dynamic processes over time. biocompare.com, biorxiv.org, phasefocus.com, nih.gov

Mass Spectrometry Imaging (MSI): Utilizing MSI to visualize the spatial distribution of this compound and its metabolites within tissues. researchgate.net, frontiersin.org, nih.gov, mdpi.com This technique can provide detailed information on where the compound accumulates and how it is metabolized in a heterogeneous tissue environment. mdpi.com MSI has been used to study the distribution of various molecules, including amino acids, in biological samples. frontiersin.org, nih.gov

PET Imaging: While potentially more challenging due to the compound's structure, exploring the feasibility of developing radiolabeled this compound for Positron Emission Tomography (PET) imaging could allow for non-invasive tracking of the compound's distribution in vivo. mdpi.com, researchgate.net Amino acid PET tracers are already used in some imaging applications. mdpi.com, researchgate.net, uclahealth.org

These imaging studies could generate data on the rate of cellular uptake, the half-life of the compound in different cellular compartments, and its spatial relationship with specific cellular structures or molecules.

Imaging ModalityInformation Gained
Fluorescence MicroscopyLive cell tracking, intracellular localization
Mass Spectrometry ImagingSpatial distribution in tissues, metabolite mapping
PET ImagingIn vivo distribution and pharmacokinetics

Application of Machine Learning and Artificial Intelligence for Predictive Modeling of Biological Outcomes in Chemical Biology

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical biology and drug discovery to analyze complex datasets, identify patterns, and build predictive models. emerj.com, frontiersin.org, welltestingjournal.com, mdpi.com These tools can be invaluable in understanding the relationship between the structure of this compound and its biological effects.

Potential applications of ML and AI include:

Predicting Biological Activity: Developing models that can predict the activity of this compound or its analogs based on their chemical structure and properties. This could involve using existing biological data to train models that correlate structural features with observed outcomes. welltestingjournal.com

Identifying Key Molecular Descriptors: Using ML algorithms to identify the most important molecular features of this compound that contribute to its biological activity or interactions.

Analyzing Omics Data: Applying ML and AI to analyze the large datasets generated from systems biology studies (Section 8.1) to identify key pathways or biomarkers associated with the compound's effects. frontiersin.org, nih.gov

Predicting Interactions: Developing models to predict potential interactions of this compound with novel biological targets based on structural similarities or interaction patterns observed with known targets. nih.gov, nih.gov

Predictive modeling can help prioritize future research directions, identify potentially more potent or selective analogs, and gain deeper insights into the mechanisms of action. chikd.org, nih.gov, mdpi.com, al-kindipublisher.com

AI/ML ApplicationPotential Outcome
Predictive Activity ModelingForecasting biological effects based on structure
Molecular Descriptor AnalysisIdentifying key structural features for activity
Omics Data AnalysisDiscovering patterns and biomarkers in large datasets
Interaction PredictionForecasting binding to novel biological targets

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural and functional properties of Leucine sarcolysine in experimental settings?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For functional studies, circular dichroism (CD) spectroscopy can analyze secondary structure changes in proteins interacting with this compound . Reproducibility requires detailed experimental protocols, including solvent conditions, temperature, and instrument calibration parameters, as outlined in standardized reporting guidelines .

Q. How can researchers validate the synthesis of this compound and ensure batch-to-batch consistency?

  • Methodological Answer : Synthesis validation requires step-by-step reaction monitoring via thin-layer chromatography (TLC) or HPLC. Post-synthesis, elemental analysis and X-ray crystallography (for crystalline forms) confirm molecular identity. Batch consistency is ensured through comparative spectroscopic profiling (e.g., FTIR, NMR) and statistical analysis of purity data across multiple batches .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Cell viability assays (e.g., MTT, ATP-based luminescence) and enzyme inhibition assays (e.g., fluorescence resonance energy transfer, FRET) are standard. Dose-response curves should be generated with at least three biological replicates to account for variability. Controls must include known inhibitors/activators and solvent-only conditions to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported mechanisms of this compound’s interaction with DNA-binding proteins?

  • Methodological Answer : Contradictions may arise from variations in experimental models (e.g., prokaryotic vs. eukaryotic systems). A hybrid approach combining in silico molecular docking (using tools like AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity measurements can validate hypotheses. Cross-referencing structural data (e.g., from the Protein Data Bank) with mutagenesis studies helps identify critical residues in the leucine zipper domain .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s pharmacokinetic behavior?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling, parameterized with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data, can predict absorption and clearance. Machine learning models trained on publicly available ADMET datasets (e.g., ChEMBL) improve accuracy but require validation via in vivo rodent studies .

Q. How should researchers address variability in cytotoxicity data for this compound across different cancer cell lines?

  • Methodological Answer : Variability often stems from genetic heterogeneity (e.g., p53 status, transporter expression). Stratify cell lines based on genomic profiling (e.g., CRISPR screens, RNA-seq) and correlate sensitivity with molecular biomarkers. Use multivariate regression to identify confounding factors (e.g., culture media composition, hypoxia). Replicate findings in 3D organoid models to better mimic in vivo conditions .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Non-linear regression (e.g., log-logistic models) is ideal for dose-response analysis. For multi-parametric datasets (e.g., transcriptomics + cytotoxicity), partial least squares-discriminant analysis (PLS-DA) or hierarchical clustering identifies compound-specific signatures. Power analysis must precede experiments to determine sample sizes that achieve ≥80% statistical power .

Q. How can researchers ensure reproducibility when studying this compound’s role in protein dimerization?

  • Methodological Answer : Use orthogonal techniques: Förster resonance energy transfer (FRET) for real-time interaction monitoring, co-immunoprecipitation (Co-IP) for complex isolation, and analytical ultracentrifugation for stoichiometry determination. Report buffer conditions (pH, ionic strength) and temperature rigorously, as minor variations can disrupt weak leucine zipper interactions .

Literature and Data Management

Q. What criteria should guide the selection of primary literature for benchmarking this compound’s efficacy in comparative studies?

  • Methodological Answer : Prioritize studies with transparent methods (e.g., full synthetic protocols, raw spectral data) and validated biological models. Avoid citing reviews or secondary sources for mechanistic claims. Use tools like SciFinder or Reaxys to filter for peer-reviewed articles with ≥3 independent replications of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.